6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine)
CAS No.: 84522-04-3
Cat. No.: VC16999214
Molecular Formula: C8H12N10O2
Molecular Weight: 280.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84522-04-3 |
|---|---|
| Molecular Formula | C8H12N10O2 |
| Molecular Weight | 280.25 g/mol |
| IUPAC Name | 6-[2-[(4,6-diamino-1,3,5-triazin-2-yl)oxy]ethoxy]-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C8H12N10O2/c9-3-13-4(10)16-7(15-3)19-1-2-20-8-17-5(11)14-6(12)18-8/h1-2H2,(H4,9,10,13,15,16)(H4,11,12,14,17,18) |
| Standard InChI Key | OGRXIYGLBKRIJG-UHFFFAOYSA-N |
| Canonical SMILES | C(COC1=NC(=NC(=N1)N)N)OC2=NC(=NC(=N2)N)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 6-[2-[(4,6-diamino-1,3,5-triazin-2-yl)oxy]ethoxy]-1,3,5-triazine-2,4-diamine, reflects its bis-triazine core linked by an ethylene glycol-derived spacer. Each triazine ring contains two primary amine groups at positions 2 and 4, while the oxygen atoms in the bridge introduce conformational flexibility. The canonical SMILES representation, C(COC1=NC(=NC(=N1)N)N)OC2=NC(=NC(=N2)N)N, highlights the connectivity of the two triazine units via a -O-CH2-CH2-O- chain .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 84522-04-3 |
| Molecular Formula | |
| Molecular Weight | 280.25 g/mol |
| IUPAC Name | 6-[2-[(4,6-diamino-1,3,5-triazin-2-yl)oxy]ethoxy]-1,3,5-triazine-2,4-diamine |
| InChI Key | OGRXIYGLBKRIJG-UHFFFAOYSA-N |
Comparative Analysis with Related Triazines
Structural analogs of this compound demonstrate how bridging groups influence physicochemical properties. For example:
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6,6'-(1,4-Butanediyl)bis(1,3,5-triazine-2,4-diamine): Replacing the ethylenebis(oxy) group with a butanediyl chain reduces polarity and hydrogen-bonding capacity, potentially altering solubility and biological activity.
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2,2'-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol: This derivative (MW 216.19 g/mol) features ethanol-terminated oxy linkages, enhancing hydrophilicity compared to the ethylenebis(oxy)-bridged compound.
Physicochemical Properties and Stability
Solubility and Reactivity
The compound’s solubility profile is inferred from its structure:
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Polar Solvents: Likely soluble in DMSO, DMF, and aqueous acids due to hydrogen-bonding amine groups.
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Nonpolar Solvents: Insoluble in hexane or toluene.
Stability studies are absent, but analogous triazines exhibit decomposition at temperatures above 200°C, suggesting similar thermal resilience .
Research Gaps and Future Directions
Priority Research Areas
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Bioactivity Screening: Systematic evaluation against microbial strains and cancer cell lines.
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Supramolecular Chemistry: Exploration of self-assembly behavior in solution and solid states.
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Toxicology: Acute and chronic toxicity profiling to assess safety for potential applications.
Industrial Prospects
Scalable synthesis methods and cost-benefit analyses are critical to transitioning this compound from laboratory curiosity to industrial relevance. Collaboration between academic and industrial researchers could accelerate its development for niche applications in advanced materials or targeted therapeutics.
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